
Aftin-4
Übersicht
Beschreibung
Aftin-4 ist eine chemische Verbindung, die dafür bekannt ist, die Produktion von Amyloid-beta-42 (Aβ42)-Peptiden zu induzieren. Es wurde ausgiebig für seine Rolle in der Alzheimer-Forschung untersucht, da es die Aβ42-Spiegel in verschiedenen Zelltypen und in vivo-Modellen selektiv und potent erhöht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Aftin-4 beinhaltet die Reaktion von N-Methylbenzylamin mit 2-Amino-6-chloropurin in n-Butanol, gefolgt von der Zugabe von Triethylamin. Das Gemisch wird sechs Stunden lang bei 85 °C gerührt. Nach dem Abkühlen wird das Produkt gereinigt, um this compound zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Structural Features and Selectivity
Aftin-4 (C₂₀H₂₈N₆O; CAS 866893-90-5) shares structural similarity with roscovitine but lacks kinase inhibitory activity due to modifications at the N6 position, which eliminate H-bonding potential critical for kinase binding . Key structural determinants include:
-
Hydrophobic substituent at position 9 : Essential for Aβ42-inducing activity.
-
Inactive kinase profile : Confirmed via KinomeScan panels showing no interaction with 402 kinases .
γ-Secretase Modulation
This compound increases extracellular Aβ42 by 7-fold in N2a cells and 4-fold in primary neurons, while reducing Aβ38 and maintaining stable Aβ40 levels . This contrasts with γ-secretase modulators (GSMs), which lower Aβ42. Mechanistically:
-
Subcellular compartmentalization : Alters γ-secretase localization in lipid rafts, shifting cleavage specificity toward Aβ42 .
-
Protein interactions : Binds mitochondrial proteins VDAC1, prohibitin, and mitofilin via affinity chromatography, inducing reversible mitochondrial fragmentation resembling Alzheimer’s disease (AD) phenotypes .
Oxidative Stress and Inflammation
In vivo studies in mice show:
-
Aβ42 accumulation : Peaks 5–14 days post-intracerebroventricular injection, correlating with hippocampal lipid peroxidation (+30%) and pro-inflammatory cytokines (IL-1β, IL-6, TNFα ↑) .
-
Cognitive deficits : Impaired Y-maze alternation and water-maze performance, reversible with γ-secretase inhibitor BMS-299,897 .
Comparative Effects of this compound and Related Compounds
Therapeutic Implications and Inhibitor Studies
-
γ-Secretase dependence : Aβ42 elevation blocked by BMS-299,897, confirming γ-secretase mediation .
-
Pharmacological mitigation :
Structural-Activity Relationship (SAR) Insights
-
N6 modification : Loss of H-bonding eliminates kinase binding but retains Aβ42 modulation .
-
Position 9 hydrophobicity : Critical for interaction with mitochondrial proteins .
This compound’s unique biochemical profile makes it a tool for studying AD pathogenesis and screening anti-amyloid compounds. Its lack of kinase activity and specific Aβ42 induction highlight its utility in dissecting γ-secretase dynamics and mitochondrial contributions to neurodegeneration.
Wissenschaftliche Forschungsanwendungen
Introduction to Aftin-4
This compound is a small molecule classified as an amyloid-β (Aβ) inducer , specifically promoting the production of Aβ1-42, a peptide associated with Alzheimer's disease (AD). It is derived from roscovitine and has been studied for its potential role in neurodegeneration and amyloid pathology. This article delves into the scientific applications of this compound, highlighting its mechanisms, effects on cellular models, and implications in Alzheimer's research.
Key Findings on Mechanisms
- Induction of Amyloid Production : In cell cultures, this compound treatment resulted in a significant increase in Aβ1-42 levels, with studies reporting up to a 13-fold increase compared to control conditions .
- Mitochondrial Interaction : Electron microscopy revealed that this compound induces mitochondrial changes reminiscent of those seen in AD brains, suggesting a link between mitochondrial dysfunction and amyloid pathology .
- Inflammatory Response : In vivo studies indicated that this compound administration leads to increased levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and lipid peroxidation, indicative of oxidative stress and inflammation .
Applications in Research
This compound has been utilized in various research contexts related to Alzheimer's disease and neurodegeneration:
Modeling Alzheimer's Disease
This compound serves as an effective tool for creating AD-like conditions in laboratory settings. Its ability to elevate Aβ1-42 levels makes it suitable for studying the biochemical pathways involved in AD pathogenesis.
Neurotoxicity Studies
Research has shown that this compound can induce neurotoxic effects similar to those observed in AD. For instance, studies demonstrated that mice injected with this compound exhibited learning deficits and increased oxidative stress markers . This positions this compound as a valuable compound for investigating neurotoxic mechanisms.
Pharmacological Investigations
This compound has been used to explore the efficacy of potential therapeutic agents against AD-related toxicity. For example, co-administration with γ-secretase inhibitors has been studied to assess the protective effects against this compound-induced toxicity .
Case Study 1: In Vitro Effects on Neuronal Cultures
In a study examining primary neuronal cultures, treatment with this compound led to a marked increase in secreted Aβ1-42 levels across both cortical and hippocampal neurons. Notably, hippocampal cultures showed the highest increase, confirming the compound's specificity for promoting amyloidogenic processing .
Case Study 2: In Vivo Neurotoxicity
Another pivotal study involved administering this compound intracerebroventricularly to mice. Results indicated significant increases in hippocampal Aβ1-42 levels alongside behavioral impairments in memory tasks. These findings underscore the compound's utility in modeling AD-like symptoms and studying cognitive decline .
Data Summary
Application Area | Description | Key Findings |
---|---|---|
Modeling AD | Induces amyloidogenic processes | Up to 13-fold increase in Aβ1-42 levels |
Neurotoxicity | Mimics AD-like toxicity | Learning deficits observed in treated mice |
Pharmacological Studies | Evaluates potential therapeutics | Protective effects noted with γ-secretase inhibitors |
Wirkmechanismus
Aftin-4 exerts its effects by selectively increasing the production of amyloid-beta forty-two peptides. It interacts with specific proteins such as voltage-dependent anion channel one, prohibitin, and mitofilin, which are relevant to Alzheimer’s disease . This compound perturbs the subcellular localization of gamma-secretase components, thereby modifying its specificity and promoting the generation of amyloid-beta forty-two .
Vergleich Mit ähnlichen Verbindungen
Aftin-4 ist einzigartig in seiner Fähigkeit, die Produktion von Amyloid-beta-42 selektiv zu erhöhen, ohne Amyloid-beta-40 zu beeinflussen. Zu ähnlichen Verbindungen gehören andere Induktoren von Amyloid-beta-42, wie Aftin-1 und Aftin-2, die ähnliche Wirkmechanismen aufweisen, sich aber in ihrer Potenz und Selektivität unterscheiden .
Liste ähnlicher Verbindungen:- Aftin-1
- Aftin-2
- Roscovitin-Derivate
Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug in der Alzheimer-Forschung und liefern Einblicke in die Mechanismen der Krankheit und potenzielle therapeutische Ziele.
Biologische Aktivität
Aftin-4 is a novel compound classified as an amyloid-β (Aβ)42 inducer, derived from the purine structure of roscovitine. This compound has garnered attention for its significant biological activity in the context of Alzheimer's disease (AD), particularly its ability to selectively increase the production of Aβ42, a peptide implicated in the pathogenesis of AD. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in vitro and in vivo, and relevant research findings.
This compound operates primarily through the modulation of γ-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP) into Aβ peptides. Unlike other compounds that may inhibit or alter secretase activity, this compound promotes the production of Aβ42 while maintaining stable levels of Aβ40. This selective increase is significant because the accumulation of Aβ42 is a hallmark of Alzheimer's pathology.
Key Findings:
- Increased Aβ42 Production : In cultured N2a cells, treatment with this compound resulted in a dose-dependent increase in Aβ42 levels, achieving concentrations as high as 3000 pg/ml under optimal conditions. In contrast, Aβ40 levels remained unchanged .
- Kinase Inactivity : Unlike roscovitine, which is a known kinase inhibitor, this compound does not exhibit kinase activity, indicating that its biological effects are independent of kinase inhibition .
In Vitro Studies
Research has demonstrated that this compound effectively induces the production of Aβ42 in various cell models. The following table summarizes key in vitro findings related to this compound's effects on amyloid peptide production:
Study | Cell Type | Treatment Concentration | Result |
---|---|---|---|
N2a Cells | Up to 30 μM | 13-fold increase in Aβ42 | |
N2a Cells | 100 μM | Significant increase in Aβ42; stable Aβ40 levels | |
Human Organoids | 150 μM | Increased Aβ42/Aβ40 ratio |
In Vivo Studies
In vivo studies have further elucidated the toxicological profile and biological effects of this compound. Notably, intracerebroventricular administration in mice revealed several adverse outcomes reminiscent of Alzheimer's pathology:
Observations:
- Amyloid Toxicity : Injection of this compound led to increased levels of Aβ1-42 in the hippocampus alongside oxidative stress markers such as lipid peroxidation .
- Inflammatory Response : The compound elevated pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and induced astrocytic activation as evidenced by GFAP labeling .
- Cognitive Impairments : Behavioral assessments indicated marked learning deficits across various memory tasks following treatment with this compound, confirming its neurotoxic potential .
Case Studies
Several studies have documented the effects of this compound on cognitive functions and neurobiology:
- Acute Toxicity Study : In a study involving systemic injection of this compound at doses ranging from 3 to 30 mg/kg, researchers observed significant oxidative stress and memory impairments that were partially reversible with pre-treatment using γ-secretase inhibitors .
- Longitudinal Study on Memory Deficits : Another investigation assessed long-term cognitive outcomes after repeated dosing with this compound. Results indicated persistent deficits in spatial learning and memory tasks even after cessation of treatment .
Eigenschaften
IUPAC Name |
(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.